3,5,5-Trimethylhexanal is a fatty aldehyde with the chemical formula C9H18O. It possesses an aldehydic functional group, which makes it reactive and potentially useful in various chemical transformations []. While research into its applications is ongoing, some interesting properties have been identified:
3,5,5-Trimethylhexanal has a molecular weight of 142.24 g/mol . Its structure consists of a hexanal backbone with three methyl groups attached: one at the 3-position and two at the 5-position. The compound has a linear structure with an aldehyde group (-CHO) at one end .
Physical properties of 3,5,5-Trimethylhexanal include:
The primary mechanism of action of 3,5,5-trimethylhexanal is related to its fragrance properties. The branched structure and aldehyde group contribute to its characteristic odor profile, described as citrusy, green, and floral [, ]. This allows it to interact with olfactory receptors in the nose, triggering the sense of smell.
In some studies, 3,5,5-trimethylhexanal has shown potential antimicrobial activity, but the exact mechanism of action in this context requires further investigation.
3,5,5-Trimethylhexanal is considered a mild irritant and may cause skin and eye irritation upon contact. It is also a flammable liquid and should be handled with appropriate safety precautions.
The primary method for synthesizing 3,5,5-Trimethylhexanal is through the hydroformylation of diisobutylene. This process involves the following steps:
This method allows for the synthesis of 3,5,5-Trimethylhexanal under relatively mild conditions with high substrate conversion rates and yields .
3,5,5-Trimethylhexanal has several industrial applications:
While specific interaction studies are not detailed in the provided information, the compound's properties suggest potential interactions:
3,5,5-Trimethylhexanal belongs to the broader class of branched aldehydes. Some similar compounds include:
3,5,5-Trimethylhexanal is unique due to its specific branching pattern, with three methyl groups providing steric hindrance around the aldehyde group. This structure likely influences its reactivity, odor profile, and physical properties compared to its structural analogs .
3,5,5-Trimethylhexanal (CAS RN: 5435-64-3) is a branched-chain aldehyde with the molecular formula $$ \text{C}9\text{H}{18}\text{O} $$ and a molecular weight of 142.24 g/mol. Its IUPAC name derives from its hexanal backbone substituted with methyl groups at the 3rd, 5th, and 5th positions. The compound’s structural formula, $$ \text{CH}3(\text{CH}2)2\text{C}(\text{CH}3)2\text{CH}2\text{CHO} $$, is often represented by the SMILES notation $$ \text{O=CCC(C)CC(C)(C)C} $$ .
Synonyms and Regulatory Identifiers
The compound is commercially recognized by multiple names, reflecting its industrial applications and historical context:
Key identifiers include:
Property | Value | Source |
---|---|---|
Beilstein Reference | 4-01-00-03362 | |
EC Number | 226-603-0 | |
PubChem CID | 21574 |
3,5,5-Trimethylhexanal emerged as a byproduct of hydroformylation research in the mid-20th century. Otto Roelen’s 1938 discovery of hydroformylation (oxo synthesis) laid the groundwork for its synthesis. The compound gained prominence in the 1950s when cobalt catalysts ($$ \text{HCo(CO)}4 $$) enabled the hydroformylation of diisobutylene ($$ \text{C}8\text{H}_{16} $$), yielding a mixture containing ~95% 3,5,5-trimethylhexanal.
Catalytic Advancements
Flammable;Irritant